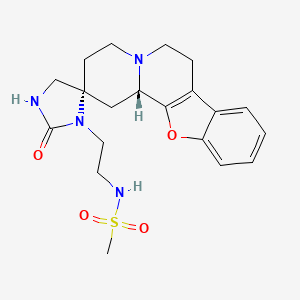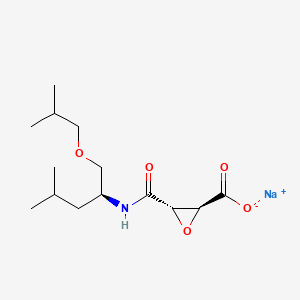
Wilforlide A
Descripción general
Descripción
Este compuesto es un triterpeno con importantes actividades biológicas, incluidas las propiedades antiinflamatorias e inmunosupresoras . Se ha utilizado tradicionalmente en la medicina china para el tratamiento de enfermedades autoinmunes como la artritis reumatoide y el lupus eritematoso sistémico .
Aplicaciones Científicas De Investigación
Química: Se utiliza como material de partida para la síntesis de otros compuestos bioactivos.
Biología: Se estudian sus efectos en los procesos celulares y las vías de señalización.
Medicina: Se investiga su potencial como agente antiinflamatorio e inmunosupresor.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
Wilforlide A ejerce sus efectos a través de múltiples dianas y vías moleculares:
Inhibición de la Polarización de Macrófagos M1: This compound inhibe la polarización de los macrófagos al fenotipo M1, que está asociado con la inflamación.
Vía de Señalización TLR4/NF-κB: This compound suprime la activación de la vía de señalización TLR4/NF-κB, lo que lleva a una reducción de la producción de citoquinas proinflamatorias.
Transportador de Eflujo de P-glucoproteína: This compound inhibe el transportador de eflujo de P-glucoproteína, aumentando la sensibilidad de las células cancerosas a la quimioterapia.
Análisis Bioquímico
Biochemical Properties
Wilforlide A interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA . These interactions contribute to its biochemical properties and therapeutic effects.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances sensitivity to docetaxel by reducing the IC50 in resistant prostate cancer cell lines . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA . These actions contribute to its overall mechanism of action.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a high-dose treatment group, the combination of this compound and docetaxel significantly retarded tumor growth of resistant prostate cancer
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the P-glycoprotein efflux transporter , which plays a crucial role in drug metabolism
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Wilforlide A se puede sintetizar a través de una serie de reacciones químicas a partir del ácido oleanólico, un triterpenoide común. La ruta sintética implica múltiples pasos, incluidas las reacciones de oxidación, reducción y ciclización. Los pasos clave incluyen:
Oxidación: El ácido oleanólico se oxida para formar un compuesto intermedio.
Reducción: El intermedio se reduce entonces para formar un compuesto dihidroxi.
Ciclización: El compuesto dihidroxi se somete a una ciclización para formar el anillo lactona, lo que da como resultado this compound.
Métodos de Producción Industrial
La producción industrial de this compound implica la extracción del compuesto de las raíces de Tripterygium wilfordii utilizando disolventes como metanol o etanol. El extracto se purifica entonces mediante técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para obtener this compound con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
Wilforlide A se somete a varias reacciones químicas, incluidas:
Oxidación: this compound se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como los halógenos y los agentes alquilantes para las reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
Wilforlide A se compara con otros triterpenoides como:
Triptolide: Otro compuesto de Tripterygium wilfordii con potentes propiedades antiinflamatorias e inmunosupresoras.
Celastrol: Un triterpenoide con actividades anticancerígenas y antiinflamatorias.
Pristimerina: Conocido por sus efectos anticancerígenos y antiinflamatorios.
This compound es único debido a su inhibición específica de la polarización de los macrófagos M1 y su capacidad para aumentar la quimiosensibilidad de las células cancerosas .
Propiedades
IUPAC Name |
(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJBWYXBWOFJY-YLXTXNMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004388 | |
| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-71-2 | |
| Record name | Wilforlide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wilforlide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84104-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WILFORLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)






